molecular formula C17H22O6 B14129929 Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate CAS No. 533884-39-8

Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate

Cat. No.: B14129929
CAS No.: 533884-39-8
M. Wt: 322.4 g/mol
InChI Key: QNJCFDVGGFLEKD-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate is an organic compound with the molecular formula C17H22O6 and a molecular weight of 322.35 g/mol . This compound is characterized by its cyclopentene ring and two methoxymethoxy groups attached to a phenyl ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate typically involves the esterification of 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-ene-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate involves its interaction with specific molecular targets. The methoxymethoxy groups enhance its solubility and facilitate its interaction with biological membranes. The cyclopentene ring provides structural rigidity, which is crucial for its binding to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,5-dimethoxyphenyl)cyclopent-1-enecarboxylate
  • Methyl 2-(2,5-dihydroxyphenyl)cyclopent-1-enecarboxylate
  • Methyl 2-(2,5-dimethylphenyl)cyclopent-1-enecarboxylate

Uniqueness

Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate is unique due to the presence of two methoxymethoxy groups, which significantly enhance its solubility and reactivity compared to similar compounds. This makes it a valuable intermediate in various chemical syntheses and research applications .

Properties

CAS No.

533884-39-8

Molecular Formula

C17H22O6

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentene-1-carboxylate

InChI

InChI=1S/C17H22O6/c1-19-10-22-12-7-8-16(23-11-20-2)15(9-12)13-5-4-6-14(13)17(18)21-3/h7-9H,4-6,10-11H2,1-3H3

InChI Key

QNJCFDVGGFLEKD-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)OCOC)C2=C(CCC2)C(=O)OC

Origin of Product

United States

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